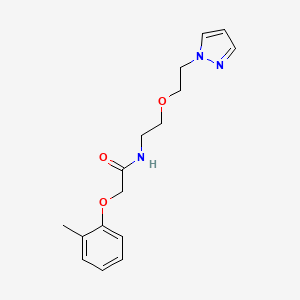

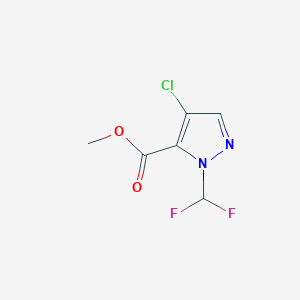

![molecular formula C7H6IN3 B2547021 5-碘-2-甲基吡唑并[3,4-b]吡啶 CAS No. 2594436-04-9](/img/structure/B2547021.png)

5-碘-2-甲基吡唑并[3,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Iodo-2-methylpyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The presence of the iodine atom at the 5-position of the pyrazolopyridine core structure allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various methods. One approach involves the gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles, which yields 6-iodopyrazolo[1,5-a]pyridines in good to excellent yields. These iodinated compounds can then be further functionalized to create a variety of substituted pyrazolopyridines . Another method includes a microwave-assisted cyclocondensation reaction between 5-aminopyrazoles and cyclic ketones, catalyzed by iodine under solvent-free conditions, which provides an environmentally friendly synthesis pathway .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the fusion of a pyrazole ring with a pyridine ring. The regioselectivity and the structure of the synthesized compounds can be confirmed through NMR measurements and, in some cases, X-ray diffraction analysis. The presence of substituents on the pyrazolopyridine core can significantly influence the electronic properties and the overall molecular conformation .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including nitrosation, nitration, bromination, and methylation, which allow for the introduction of different functional groups into the molecule. For instance, methylation of 2-hydroxypyrazolo[1,5-a]pyridine can lead to the formation of 2-methoxypyrazolo[1,5-a]pyridine and 1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one . Additionally, the iodine atom in 5-iodopyrazolopyridines can be utilized in Suzuki-Miyaura coupling and Ullmann condensation reactions to introduce aryl or cyano groups, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. These compounds can exhibit interesting photophysical properties, such as fluorescence, which can be exploited in the development of fluorescent probes. The introduction of electron-donating or electron-withdrawing groups can lead to variations in fluorescence intensity and quantum yields . The tautomeric equilibrium between different forms of pyrazolopyridines, such as enol and keto forms, can also affect their chemical behavior in solution .

科学研究应用

合成强效和选择性抑制剂:吡唑并[3,4-b]吡啶衍生物的一个显著应用是它们在合成A1腺苷受体的强效和选择性抑制剂中的作用。这些化合物对A1受体亚型显示出高亲和力和选择性,这对于针对心血管疾病和神经退行性疾病的治疗应用至关重要。一个3D QSAR模型进一步理性化了结构和亲和力之间的关系,突显了这些衍生物在药物设计中的潜力 (Manetti et al., 2005)。

杂环化合物合成:研究还深入探讨了2-羟基吡唑并[1,5-a]吡啶的合成和互变异构,展示了吡唑并[3,4-b]吡啶衍生物在构建复杂杂环骨架中的多功能性。这些化合物经历各种反应,提供了化学修饰的工具箱,并探索了互变异构行为,这对于理解它们的化学反应性和在药物化学中的潜在应用至关重要 (Ochi et al., 1976)。

抗肿瘤和抗微生物活性:另一个重要应用是合成导致取代吡唑具有抗肿瘤和抗微生物活性的烯胺酮。这些发现展示了吡唑并[3,4-b]吡啶衍生物的治疗潜力,这可以在开发针对癌症和传染病的新治疗方法中加以利用 (Riyadh, 2011)。

钯介导的偶联反应:5-碘-2-甲基吡唑并[3,4-b]吡啶衍生物的多功能性延伸到它们在钯介导的偶联反应中的应用。这些反应促进了新化合物的合成,展示了该化合物在有机合成中的实用性以及在材料科学和制药化学中的潜在应用 (Lavecchia et al., 2004)。

作用机制

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have been associated with various targets, such as tropomyosin receptor kinases (trks) .

Mode of Action

It’s known that pyrazolo[3,4-b]pyridines can interact with their targets to induce changes that can lead to various biological effects .

Biochemical Pathways

Pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their antitubercular activity, suggesting they may interact with pathways related to mycobacterium tuberculosis .

Result of Action

Compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

5-iodo-2-methylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUZXBWPGPXKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=NC2=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methylpyrazolo[3,4-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

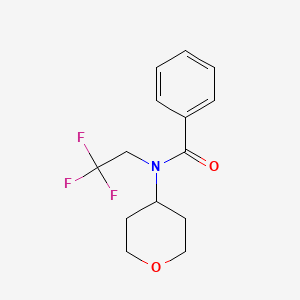

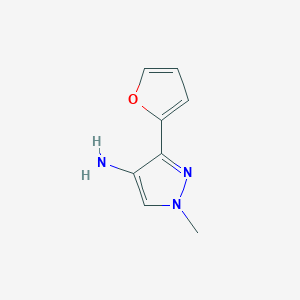

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)

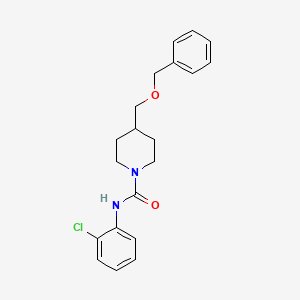

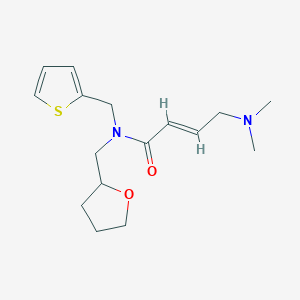

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

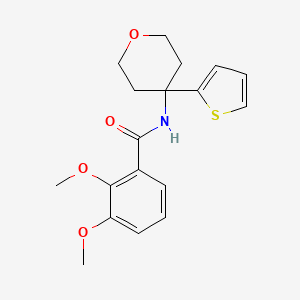

![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)

![N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2546947.png)

![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)

![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2546961.png)